molecular formula C6H11N3 B1590845 2-Piperazineacetonitrile CAS No. 2465-79-4

2-Piperazineacetonitrile

Cat. No.: B1590845
CAS No.: 2465-79-4
M. Wt: 125.17 g/mol
InChI Key: TVKAZNBVXZKTAV-UHFFFAOYSA-N
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Description

2-Piperazineacetonitrile is a chemical compound with the molecular formula C7H12N2. It is a white crystalline solid that is commonly used in medical, environmental, and industrial research. The compound is characterized by the presence of a piperazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms at the 1,4-positions. This structural feature is significant in medicinal chemistry due to its ability to enhance the pharmacological and pharmacokinetic profiles of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Piperazineacetonitrile can be achieved through various synthetic routes. One common method involves the nucleophilic reaction of a compound containing a piperazine ring with an acetonitrile derivative. This reaction typically requires the presence of an organic phosphine reagent and an azo activation reagent . The reaction conditions are carefully controlled to ensure the orderly progression of the reaction and to obtain the desired product in high yield.

Another method involves the use of (S)-2-piperazine acetonitrile as a key intermediate. This intermediate can be synthesized through the resolution of 2-(1,4-dibenzylpiperazine) followed by further chemical transformations . This method is advantageous as it avoids the use of toxic and harmful reagents, making it a greener and more environmentally friendly approach .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Piperazineacetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-Piperazineacetonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, such as non-small cell lung cancer.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

2-Piperazineacetonitrile can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)piperazine: Known for its central nervous system stimulant properties.

    1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other piperazines for its pharmacological effects.

    2-Oxopyrazine (Olaparib): An FDA-approved anticancer agent.

    2-Aminopyrimidine (Imatinib, Abemaciclib, Palbociclib, Rociletinib): These compounds are also FDA-approved and used in targeted cancer therapies.

Properties

IUPAC Name

2-piperazin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKAZNBVXZKTAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565890
Record name (Piperazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2465-79-4
Record name (Piperazin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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